5,7-Dichloro-3,4-dihydro-quinolin-2-one
Overview
Description
5,7-Dichloro-3,4-dihydro-quinolin-2-one is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core structure, which is a bicyclic system containing a benzene ring fused to a pyridine ring. The presence of chlorine atoms at positions 5 and 7, along with a dihydro-quinolin-2-one moiety, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydro-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dichloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-3,4-dihydro-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5,7-Dichloro-3,4-dihydro-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3,4-dihydro-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the quinoline core enable the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 7-Chloro-3,4-dihydro-quinolin-2-one
- 8-Hydroxy-3,4-dihydro-quinolin-2-one
- 3,4-Dihydro-1H-quinolin-2-one
Comparison: 5,7-Dichloro-3,4-dihydro-quinolin-2-one is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6,7-dichloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFQSZHCJZOOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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